(3E)-N-benzyl-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is a complex organic compound that belongs to the class of amides. This compound is characterized by its intricate structure, which includes a benzyl group, a methoxyethyl group, and a hydrazono functional group. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-methoxyethylamine to form an intermediate, which is then reacted with an appropriate acylating agent to introduce the oxoacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent engineering and the use of catalysts, such as lipases, can also play a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or hydrazones.
Scientific Research Applications
N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-(BENZYLAMINO)BUTANAMIDE: Similar structure but lacks the methoxyethyl and hydrazono groups.
BENZYL N-{3-[(2-METHOXYETHYL)AMINO]CYCLOBUTYL}CARBAMATE: Contains a cyclobutyl group instead of the butanamide backbone.
Uniqueness
N-BENZYL-3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is unique due to the presence of both the methoxyethyl and hydrazono groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N4O4 |
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Molecular Weight |
334.37 g/mol |
IUPAC Name |
N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C16H22N4O4/c1-12(19-20-16(23)15(22)17-8-9-24-2)10-14(21)18-11-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-12+ |
InChI Key |
OVBGWCJDMQDBCN-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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